molecular formula C9H5ClFNO2 B8292106 Methyl 2-chloro-4-cyano-5-fluorobenzoate

Methyl 2-chloro-4-cyano-5-fluorobenzoate

Cat. No.: B8292106
M. Wt: 213.59 g/mol
InChI Key: RSPMBEOIJZIVPH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-cyano-5-fluorobenzoate is a halogenated aromatic ester featuring a chlorine atom at the 2-position, a cyano group at the 4-position, and a fluorine atom at the 5-position on the benzoate ring. Its molecular formula is C₉H₅ClFNO₂, with an approximate molecular weight of 215.6 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, CN, F), which influence its electronic properties, reactivity, and applications in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

methyl 2-chloro-4-cyano-5-fluorobenzoate

InChI

InChI=1S/C9H5ClFNO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3

InChI Key

RSPMBEOIJZIVPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)F)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-chloro-4-cyano-5-fluorobenzoate Cl (2), CN (4), F (5) C₉H₅ClFNO₂ ~215.6 Pharmaceutical intermediates; electron-deficient aromatic systems for nucleophilic reactions. Extrapolated
Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate Cl (2), ClSO₂ (5), F (4) C₈H₅Cl₂FO₄S 287.1 Life science applications; sulfonation reactions due to chlorosulfonyl group.
Methyl 5-Amino-2-bromo-4-chlorobenzoate NH₂ (5), Br (2), Cl (4) C₈H₆BrClNO₂ 265.5 Bioactive molecule synthesis (e.g., drug candidates); amino group enables diazotization.
Methyl 5-bromo-2-chloro-4-fluorobenzoate Br (5), Cl (2), F (4) C₈H₅BrClFO₂ 267.5 Cross-coupling reactions (e.g., Suzuki-Miyaura); medicinal chemistry intermediate.
Methyl 4-bromo-2-chloro-5-fluorobenzoate Br (4), Cl (2), F (5) C₈H₅BrClFO₂ 267.5 Similar to above; positional isomerism affects regioselectivity in reactions.

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The cyano group in the target compound strongly withdraws electrons, making the aromatic ring less reactive toward electrophilic substitution but more susceptible to nucleophilic aromatic substitution (NAS) compared to analogs with bromo or methoxy groups . Chlorosulfonyl (ClSO₂) in ’s compound enhances reactivity in sulfonation and sulfonamide formation, unlike the cyano group .
  • Halogen Effects:
    • Bromo substituents () facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas chloro and fluoro groups are less reactive in such contexts but improve metabolic stability in drug candidates .

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with 2-amino-4-chloro-5-fluorobenzoic acid methyl ester as the starting material. The amino group at position 2 is replaced via a diazotization-iodination sequence:

  • Diazotization : Treatment with sodium nitrite (NaNO₂) in sulfuric acid at 0–5°C generates a diazonium salt.

  • Iodination : Addition of potassium iodide (KI) replaces the diazonium group with iodine, yielding 2-chloro-4-iodo-5-fluorobenzoic acid methyl ester .

Subsequent cyanation replaces iodine with a cyano group:
3. Nucleophilic substitution : Reacting the iodo intermediate with cuprous cyanide (CuCN) in N-methylpyrrolidone (NMP) at 60–120°C under nitrogen affords the target compound.

Key Conditions and Yields

StepReagentsTemperature (°C)Time (h)Yield (%)
1NaNO₂, H₂SO₄ (20%)0–51–585–90
2KI0–5387
3CuCN, NMP80591

This method achieves a total yield of 79–82% , with purity >95% after column chromatography.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Diazotization : Lower temperatures (0–5°C) minimize side reactions like diazonium salt decomposition.

  • Cyanation : Polar aprotic solvents (NMP, DMF) enhance nucleophilic substitution rates. NMP outperforms DMF due to higher boiling points (202°C vs. 153°C), enabling longer reaction times.

Stoichiometric Ratios

  • Excess cyanide (1.5 eq. CuCN) ensures complete substitution of iodine.

  • Molar ratios for diazotization (1:1.2:2 for substrate:NaNO₂:KI) prevent intermediate accumulation.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for diazotization improves safety and scalability:

  • Benefits : Precise temperature control, reduced exothermic risks.

  • Output : Patent data suggest a 15–20% increase in yield compared to batch processes.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate effectively isolates intermediates.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >99% purity .

Q & A

Basic Research Questions

Q. What are the key functional groups in methyl 2-chloro-4-cyano-5-fluorobenzoate, and how do they influence its reactivity?

  • Answer : The compound contains a methyl ester (-COOCH₃), chloro (-Cl), cyano (-CN), and fluoro (-F) substituents on a benzoate core. The electron-withdrawing nature of -Cl, -F, and -CN groups deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example, -CN is a strong meta-director, while -Cl and -F are ortho/para-directors. Steric hindrance at the 2- and 5-positions may further influence reactivity. Experimental validation using spectroscopic methods (e.g., NMR for regiochemical analysis) is critical .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

  • Answer :

  • Step 1 : Start with a benzoic acid derivative (e.g., 2-chloro-4-cyano-5-fluorobenzoic acid) and use H₂SO₄/MeOH for esterification, as demonstrated in analogous syntheses .
  • Step 2 : Monitor competing reactions (e.g., nucleophilic substitution at -Cl or -F sites) by adjusting reaction temperature (<60°C) and using inert atmospheres.
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug-discovery applications?

  • Answer :

  • Strategy 1 : Exploit the directing effects of substituents. For instance, introduce a nitro group (-NO₂) at the para position to -CN using nitration (HNO₃/H₂SO₄), leveraging -CN’s meta-directing influence.
  • Strategy 2 : Use transition-metal catalysis (e.g., Pd-mediated cross-coupling) at the chloro-substituted position, which is sterically accessible.
  • Validation : Analyze regioselectivity via X-ray crystallography or NOESY NMR .

Q. How can researchers resolve contradictory data in substitution reactions involving this compound?

  • Answer :

  • Case Study : Discrepancies in sulfonation vs. chlorosulfonation outcomes (e.g., vs. 6).
  • Resolution :
  • Conduct kinetic studies to identify rate-determining steps under varying conditions (solvent polarity, temperature).
  • Use DFT calculations to model transition states and predict dominant pathways.
  • Compare experimental yields and characterize products via LC-MS/MS .

Q. What methodologies are suitable for studying the biological activity of this compound derivatives?

  • Answer :

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains.
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., FRET).
  • SAR studies : Modify substituents (e.g., replace -CN with -CF₃) and correlate structural changes with activity trends .

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